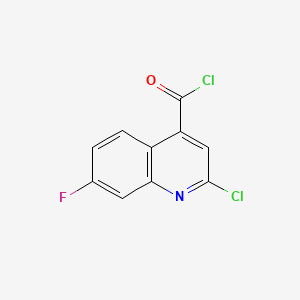

2-Chloro-7-fluoroquinoline-4-carbonylchloride

CAS No.:

Cat. No.: VC20467237

Molecular Formula: C10H4Cl2FNO

Molecular Weight: 244.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Cl2FNO |

|---|---|

| Molecular Weight | 244.05 g/mol |

| IUPAC Name | 2-chloro-7-fluoroquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H |

| Standard InChI Key | RMABPLSGQZCFBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)N=C(C=C2C(=O)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Chloro-7-fluoroquinoline-4-carbonylchloride (CHClFNO) consists of a bicyclic quinoline core modified with halogen atoms and a carbonyl chloride moiety. Key structural attributes include:

-

Position 2: Chlorine atom, enhancing electrophilic substitution resistance.

-

Position 7: Fluorine atom, improving lipid solubility and membrane permeability.

-

Position 4: Carbonyl chloride group, enabling nucleophilic acyl substitution reactions.

The planar structure facilitates π-π stacking interactions, while the electron-withdrawing groups enhance reactivity toward amines and alcohols .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically proceeds via chlorination of 2-chloro-7-fluoroquinoline-4-carboxylic acid (Scheme 1):

Scheme 1:

-

Carboxylic Acid Preparation:

-

Carbonyl Chloride Formation:

Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: Dichloromethane or toluene

-

Catalyst: Catalytic dimethylformamide (DMF) for accelerated chlorination .

Physicochemical Properties

Thermodynamic and Solubility Data

The low water solubility necessitates formulation as salts (e.g., sodium or mesylate) for pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Antibacterial Agent Development

The compound’s structure aligns with fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV . Key derivatives include:

-

Amide Derivatives: React with piperazine or aminopyrrolidine to enhance Gram-negative activity .

-

Ester Prodrugs: Improve oral bioavailability via hydrolysis in vivo .

Table 1: Comparative Antibacterial Activity of Analogous Compounds

| Compound | MIC against MRSA (μg/mL) | MIC against P. aeruginosa (μg/mL) |

|---|---|---|

| Balofloxacin (Parent) | 0.156 | 0.313 |

| Acetylated Derivative | 0.0195 | 0.039 |

| Propionyl Derivative | 0.039 | 0.078 |

Data adapted from Frontiers in Chemistry (2022) .

Mechanism of Action

-

Target Binding: Docking studies indicate strong interactions with DNA gyrase (PDB: 2XCT), particularly via hydrogen bonds with Ser84 and hydrophobic contacts with the quinoline core .

-

Membrane Disruption: Atomic force microscopy (AFM) reveals compound-induced lysis of MRSA cells, suggesting dual bacteriostatic/bactericidal effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume